molecular formula C22H16O2 B14496730 1,6-Dimethoxybenzo[pqr]tetraphene CAS No. 63041-58-7

1,6-Dimethoxybenzo[pqr]tetraphene

Cat. No.: B14496730
CAS No.: 63041-58-7
M. Wt: 312.4 g/mol
InChI Key: XNBMTOGBKCFECW-UHFFFAOYSA-N
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Description

1,6-Dimethoxybenzo[pqr]tetraphene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethoxybenzo[pqr]tetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the use of Suzuki coupling reactions, where diiodobiphenyl is reacted with a diboronate reagent in the presence of a palladium catalyst such as Pd(dppf)Cl₂ in dimethyl ether (DME). This method yields tetraphenylene derivatives, which can be further functionalized to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethoxybenzo[pqr]tetraphene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

1,6-Dimethoxybenzo[pqr]tetraphene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethoxybenzo[pqr]tetraphene involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethoxybenzo[pqr]tetraphene is unique due to its specific arrangement of methoxy groups and its distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63041-58-7

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

1,6-dimethoxybenzo[a]pyrene

InChI

InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-18-21-15(10-11-17(19)20(13)21)14-5-3-4-6-16(14)22(18)24-2/h3-12H,1-2H3

InChI Key

XNBMTOGBKCFECW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OC)C=C1

Origin of Product

United States

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